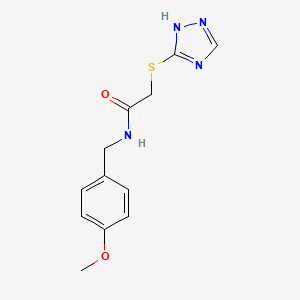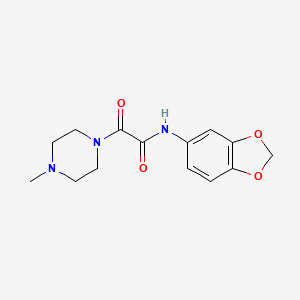![molecular formula C20H26O3 B5029199 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5029199.png)
1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene, also known as IPEM, is a chemical compound that has been widely used in scientific research due to its unique properties. IPEM is a member of the family of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a wide range of potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene is not fully understood, but it is believed to act as a SERM by binding to estrogen receptors in the body. This binding has been shown to have both agonist and antagonist effects, depending on the tissue and receptor subtype. In breast cancer cells, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to act as an antagonist by blocking the growth-promoting effects of estrogen. In bone tissue, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to act as an agonist by promoting bone growth and strengthening.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene are complex and varied, depending on the tissue and receptor subtype involved. In breast cancer cells, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to inhibit the growth of cancer cells and induce apoptosis. In bone tissue, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to promote bone growth and strengthen. In cardiovascular tissue, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to reduce inflammation and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene in lab experiments include its unique properties as a SERM, its potential therapeutic applications in a variety of fields, and its ability to selectively target specific tissues and receptor subtypes. The limitations of using 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene in lab experiments include its complex mechanism of action, its potential for off-target effects, and the need for further research to fully understand its potential therapeutic applications.
Direcciones Futuras
For research on 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene include further studies on its mechanism of action, its potential for therapeutic applications in a variety of fields, and its potential for use in combination with other drugs. Additionally, further studies are needed to fully understand the safety and efficacy of 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene in humans, as well as its potential for drug interactions and side effects.
Métodos De Síntesis
The synthesis method for 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene involves several steps, including the reaction of 2-methoxy-4-methylphenol with 2-chloroethanol to produce 2-(2-methoxy-4-methylphenoxy)ethanol. This compound is then reacted with 4-methylbenzoyl chloride in the presence of a base to produce 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene. The overall yield of this process is approximately 50%.
Aplicaciones Científicas De Investigación
1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been extensively studied for its potential therapeutic applications in a variety of fields, including cancer research, cardiovascular disease, and bone health. In cancer research, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to have anti-tumor effects in breast cancer cells by inhibiting the growth of cancer cells and inducing apoptosis. In cardiovascular disease, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to have a protective effect on the heart by reducing inflammation and improving cardiac function. In bone health, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to have a positive effect on bone density and strength.
Propiedades
IUPAC Name |
2-methoxy-4-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(2)17-8-6-15(3)12-19(17)23-11-10-22-18-9-7-16(4)13-20(18)21-5/h6-9,12-14H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIJSULNKODNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-1-naphthylbenzamide](/img/structure/B5029129.png)

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5029137.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride](/img/structure/B5029146.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5029154.png)
![1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5029158.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-fluorophenyl)glycinamide](/img/structure/B5029161.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5029167.png)

![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5029207.png)
![ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5029211.png)
